molecular formula C21H23NO3 B11409922 5-methyl-1-[2-(3-methylbutoxy)benzyl]-1H-indole-2,3-dione

5-methyl-1-[2-(3-methylbutoxy)benzyl]-1H-indole-2,3-dione

Cat. No.: B11409922
M. Wt: 337.4 g/mol
InChI Key: WTIICHUJENEIEI-UHFFFAOYSA-N
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Description

5-METHYL-1-{[2-(3-METHYLBUTOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE is a synthetic indole derivative Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-1-{[2-(3-METHYLBUTOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE typically involves multi-step organic reactions. One common method includes the reaction of indole derivatives with appropriate alkylating agents under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

5-METHYL-1-{[2-(3-METHYLBUTOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces the corresponding amines .

Scientific Research Applications

5-METHYL-1-{[2-(3-METHYLBUTOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-METHYL-1-{[2-(3-METHYLBUTOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-METHYL-1-{[2-(3-METHYLBUTOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methyl and butoxy groups enhance its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various research applications .

Properties

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

5-methyl-1-[[2-(3-methylbutoxy)phenyl]methyl]indole-2,3-dione

InChI

InChI=1S/C21H23NO3/c1-14(2)10-11-25-19-7-5-4-6-16(19)13-22-18-9-8-15(3)12-17(18)20(23)21(22)24/h4-9,12,14H,10-11,13H2,1-3H3

InChI Key

WTIICHUJENEIEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=CC=C3OCCC(C)C

Origin of Product

United States

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